2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Overview
Description
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C18H17BrO4S and a molecular weight of 409.29 g/mol . This compound features a bromophenyl group and an ethoxyphenyl group attached to a butanoic acid backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and 4-ethoxybenzaldehyde as the primary starting materials.
Reaction Conditions: The reaction involves the formation of a thioether bond between the bromophenyl and ethoxyphenyl groups. This is achieved through a nucleophilic substitution reaction, where the thiol group of 4-bromothiophenol attacks the aldehyde group of 4-ethoxybenzaldehyde.
Catalysts and Solvents: Common catalysts used in this reaction include bases such as sodium hydroxide or potassium carbonate. Solvents like ethanol or methanol are typically employed to facilitate the reaction.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group into an alcohol.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.
Comparison with Similar Compounds
2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(4-bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid and 4-(4-bromophenyl)-2-[(4-methoxyphenyl)sulfanyl]-4-oxobutanoic acid share structural similarities but differ in their substituents.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO4S/c1-2-23-14-7-3-12(4-8-14)16(20)11-17(18(21)22)24-15-9-5-13(19)6-10-15/h3-10,17H,2,11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFNUOZHMOASOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192456 | |
Record name | α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720667-76-5 | |
Record name | α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=720667-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[(4-Bromophenyl)thio]-4-ethoxy-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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